Cas no 58333-72-5 (ethyl 5-phenyl-1,3-thiazole-2-carboxylate)
ethyl 5-phenyl-1,3-thiazole-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 5-phenylthiazole-2-carboxylate
- 5-phenyl-2-Thiazolecarboxylic acid ethyl ester
- ethyl 5-phenyl-1,3-thiazole-2-carboxylate
- 2-thiazolecarboxylic acid, 5-phenyl-, ethyl ester
- LogP
- Ethyl5-phenylthiazole-2-carboxylate
- FWBZHFHLKWUNKL-UHFFFAOYSA-N
- SY105023
- AX8227500
- AB0025651
- ST24025017
- W7146
- ETHYL?5-PHENYLTHIAZOLE-2-CARBOXYLATE
- 58333-72-5
- DB-072464
- EN300-1212471
- A869471
- DS-1937
- AKOS015999191
- AMY26953
- DTXSID60510973
- SCHEMBL2180059
- MFCD11976519
-
- MDL: MFCD11976519
- Inchi: 1S/C12H11NO2S/c1-2-15-12(14)11-13-8-10(16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3
- InChI Key: FWBZHFHLKWUNKL-UHFFFAOYSA-N
- SMILES: S1C(C(=O)OCC)=NC=C1C1C=CC=CC=1
Computed Properties
- Exact Mass: 233.05113
- Monoisotopic Mass: 233.05104977g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 67.4
- XLogP3: 3.2
Experimental Properties
- Boiling Point: 369.9°C at 760 mmHg
- PSA: 39.19
ethyl 5-phenyl-1,3-thiazole-2-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- Storage Condition:Sealed in dry,Room Temperature
ethyl 5-phenyl-1,3-thiazole-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RT257-50mg |
ethyl 5-phenyl-1,3-thiazole-2-carboxylate |
58333-72-5 | 95+% | 50mg |
333.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RT257-200mg |
ethyl 5-phenyl-1,3-thiazole-2-carboxylate |
58333-72-5 | 95+% | 200mg |
715.0CNY | 2021-07-10 | |
| abcr | AB439506-250 mg |
Ethyl 5-phenylthiazole-2-carboxylate; . |
58333-72-5 | 250mg |
€239.80 | 2023-04-22 | ||
| abcr | AB439506-1 g |
Ethyl 5-phenylthiazole-2-carboxylate; . |
58333-72-5 | 1g |
€438.00 | 2023-04-22 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD227500-100mg |
Ethyl 5-phenylthiazole-2-carboxylate |
58333-72-5 | 95% | 100mg |
¥259.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD227500-250mg |
Ethyl 5-phenylthiazole-2-carboxylate |
58333-72-5 | 95% | 250mg |
¥414.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD227500-1g |
Ethyl 5-phenylthiazole-2-carboxylate |
58333-72-5 | 95% | 1g |
¥899.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD227500-5g |
Ethyl 5-phenylthiazole-2-carboxylate |
58333-72-5 | 95% | 5g |
¥4239.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD227500-25g |
Ethyl 5-phenylthiazole-2-carboxylate |
58333-72-5 | 95% | 25g |
¥10968.0 | 2024-04-18 | |
| Chemenu | CM123116-1g |
ethyl 5-phenylthiazole-2-carboxylate |
58333-72-5 | 95% | 1g |
$264 | 2021-08-05 |
ethyl 5-phenyl-1,3-thiazole-2-carboxylate Suppliers
ethyl 5-phenyl-1,3-thiazole-2-carboxylate Related Literature
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Additional information on ethyl 5-phenyl-1,3-thiazole-2-carboxylate
Ethyl 5-Phenyl-1,3-Thiazole-2-Carboxylate (CAS No. 58333-72-5): An Overview of Its Synthesis, Properties, and Applications
Ethyl 5-phenyl-1,3-thiazole-2-carboxylate (CAS No. 58333-72-5) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique thiazole ring structure and the presence of an ester group, which contribute to its diverse chemical properties and potential biological activities. In this comprehensive overview, we will delve into the synthesis, physical and chemical properties, and potential applications of ethyl 5-phenyl-1,3-thiazole-2-carboxylate.
Synthesis of Ethyl 5-Phenyl-1,3-Thiazole-2-Carboxylate
The synthesis of ethyl 5-phenyl-1,3-thiazole-2-carboxylate can be achieved through various methods, each offering unique advantages in terms of yield, purity, and scalability. One of the most common approaches involves the reaction of 2-aminothiophenol with phenacyl bromide in the presence of a base, followed by esterification with ethanol. This method has been extensively studied and optimized to produce high yields of the desired compound.
Recent advancements in green chemistry have led to the development of more environmentally friendly synthetic routes. For instance, a microwave-assisted synthesis method has been reported to significantly reduce reaction times and improve yields while minimizing the use of hazardous solvents. This approach not only enhances the efficiency of the synthesis but also aligns with sustainable chemistry principles.
Physical and Chemical Properties
Ethyl 5-phenyl-1,3-thiazole-2-carboxylate is a white crystalline solid with a molecular weight of 269.34 g/mol. It is soluble in common organic solvents such as ethanol, methanol, and dichloromethane but exhibits limited solubility in water. The compound's melting point is typically around 100°C, although this can vary slightly depending on the purity and crystalline form.
The thiazole ring in ethyl 5-phenyl-1,3-thiazole-2-carboxylate imparts significant stability to the molecule, making it resistant to degradation under various conditions. The presence of the ester group adds reactivity and functional versatility, allowing for further derivatization through hydrolysis or transesterification reactions.
Spectroscopic Characterization
The structural integrity of ethyl 5-phenyl-1,3-thiazole-2-carboxylate can be confirmed through various spectroscopic techniques. Infrared (IR) spectroscopy reveals characteristic peaks at around 1740 cm-1 (C=O stretch) and 1600 cm-1 (C=C stretch), which are indicative of the ester and aromatic functionalities, respectively. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the molecular structure, with key signals appearing at δ 7.60 (m, 4H) for the phenyl protons and δ 4.40 (q, 2H) for the ethoxy protons.
Mass spectrometry (MS) analysis confirms the molecular weight and provides insights into fragmentation patterns. The base peak at m/z 269 corresponds to the molecular ion [M+H]+, while other significant fragments include m/z 241 [M+H-C2H5] and m/z 197 [M+H-C8H8O2S]. These data collectively support the proposed structure of ethyl 5-phenyl-1,3-thiazole-2-carboxylate.
Biological Activities and Potential Applications
Ethyl 5-phenyl-1,3-thiazole-2-carboxylate has shown promising biological activities that make it a valuable candidate for pharmaceutical research. One notable application is its potential as an anti-inflammatory agent. Studies have demonstrated that this compound can effectively inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. This property makes it a potential lead compound for developing new anti-inflammatory drugs with reduced side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
In addition to its anti-inflammatory properties, ethyl 5-phenyl-1,3-thiazole-2-carboxylate has been investigated for its antimicrobial activity. Research has shown that it exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell death. This makes it a promising candidate for developing new antimicrobial agents to combat drug-resistant strains.
The compound's potential as an anticancer agent has also been explored. Preclinical studies have indicated that ethyl 5-phenyl-1,3-thiazole-2-carboxylate can induce apoptosis in cancer cells through modulation of signaling pathways involved in cell proliferation and survival. Specifically, it has been shown to inhibit Akt/mTOR signaling and induce reactive oxygen species (ROS) production in cancer cells.
Clinical Trials and Future Directions
The promising preclinical results have led to increased interest in advancing ethyl 5-phenyl-1,3-thiazole-2-carboxylate into clinical trials. Several phase I trials are currently underway to evaluate its safety and efficacy in treating various inflammatory conditions and infections. Early results have been encouraging, with no major adverse effects reported at therapeutic doses.
Further research is needed to fully elucidate the pharmacokinetic properties and long-term safety profile of this compound. Ongoing studies are focusing on optimizing dosing regimens and exploring combination therapies with other drugs to enhance therapeutic outcomes.
In conclusion, ethyl 5-phenyl-1,3-thiazole-2-carboxylate (CAS No. 58333-72-5) is a multifaceted organic compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure endows it with diverse biological activities that make it a valuable candidate for developing new therapeutic agents. As research continues to advance our understanding of this compound's properties and applications, it holds promise for addressing unmet medical needs in areas such as inflammation, infection, and cancer.
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